N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Lipophilicity Membrane permeability Drug-likeness

This compound is defined by its 4-(trifluoromethoxy) substitution, elevating XLogP3 to 4.2 and H-bond acceptors to 7 versus the unsubstituted parent, delivering distinct lipophilicity, metabolic stability, and target-binding pharmacodynamics. As a key SAR probe in the 2-(thiophen-2-yl)pyridin-4-yl benzamide series targeting BRAF(V600E), it enables polarity-tolerance studies unattainable with des-OCF₃ or 3-fluoro-4-methoxy analogs. Supplied at ≥95% purity per Life Chemicals screening library standards, it ensures reproducible results for kinase inhibitor discovery.

Molecular Formula C18H13F3N2O2S
Molecular Weight 378.37
CAS No. 1903591-63-8
Cat. No. B2520188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
CAS1903591-63-8
Molecular FormulaC18H13F3N2O2S
Molecular Weight378.37
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H13F3N2O2S/c19-18(20,21)25-14-5-3-13(4-6-14)17(24)23-11-12-7-8-22-15(10-12)16-2-1-9-26-16/h1-10H,11H2,(H,23,24)
InChIKeyHPOCLOMGFDXFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[2-(Thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide (CAS 1903591-63-8): Procurement-Grade Characterization for Kinase-Targeted Screening Libraries


N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide (CAS 1903591-63-8, molecular formula C₁₈H₁₃F₃N₂O₂S, MW 378.4) is a synthetic heterocyclic benzamide derivative featuring a 2-(thiophen-2-yl)pyridin-4-ylmethanamine scaffold coupled to a 4-(trifluoromethoxy)benzoic acid moiety [1]. The compound belongs to a class of N-(heteroaryl)methyl benzamides under investigation as kinase inhibitor pharmacophores, with the trifluoromethoxy substituent conferring distinct electronic and lipophilic properties relative to unsubstituted, halogenated, or methylated benzamide analogs [2]. Its InChIKey is HPOCLOMGFDXFKH-UHFFFAOYSA-N, and it is catalogued in the Life Chemicals screening collection under identifier F6515-0650 [1][3].

Why N-{[2-(Thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide Cannot Be Casually Substituted by Structural Analogs in Screening Campaigns


Within the 2-(thiophen-2-yl)pyridin-4-yl benzamide series, small substituent changes on the benzamide ring produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA), each of which independently modulates membrane permeability, metabolic stability, and target-binding pharmacodynamics [1]. The 4-(trifluoromethoxy) substitution elevates XLogP3 to 4.2 versus 3.0 for the unsubstituted parent, while simultaneously increasing H-bond acceptor count from 3 to 7 relative to the parent benzamide—changes that cannot be replicated by simple halogen or methyl replacements [1][2]. Generic substitution with the des-trifluoromethoxy parent (CID 92121002), the 3-fluoro-4-methoxy analog (CAS 2034271-58-2), or the 2-CF₃ regioisomer risks altering target engagement, solubility, and ADME profiles in ways that confound structure-activity relationship (SAR) interpretation [2][3].

Quantitative Differentiation Evidence for N-{[2-(Thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide Relative to Closest Analogs


Lipophilicity (XLogP3) Elevation vs. Unsubstituted Parent Benzamide Confers Enhanced Membrane Partitioning Potential

The 4-(trifluoromethoxy) substituent on the benzamide ring shifts computed lipophilicity to XLogP3 = 4.2, compared with XLogP3 = 3.0 for the unsubstituted N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (CID 92121002) and XLogP3 = 3.1 for the 3-fluoro-4-methoxy analog (CAS 2034271-58-2) [1][2]. This ΔXLogP3 of +1.2 versus the parent represents a ~16-fold increase in theoretical partition coefficient, placing the compound in a more favorable range for passive membrane translocation without exceeding typical drug-likeness thresholds (XLogP3 < 5) [1].

Lipophilicity Membrane permeability Drug-likeness

Expanded Hydrogen-Bond Acceptor Capacity vs. Unsubstituted and Fluoro-Methoxy Analogs Enables Distinct Target Engagement Profiles

The 4-(trifluoromethoxy)benzamide target compound possesses 7 hydrogen-bond acceptor (HBA) sites, compared with only 3 HBA for the unsubstituted benzamide parent (CID 92121002) and 5 HBA for the 3-fluoro-4-methoxy analog (CAS 2034271-58-2) [1][2]. The trifluoromethoxy group alone contributes 3 fluorine atoms as weak H-bond acceptors plus an ether-type oxygen, offering a distinct acceptor geometry and electrostatic profile unlikely to be mimicked by methoxy, fluoro, chloro, or methylthio substitutions commonly found in screening library neighbors [3].

Hydrogen bonding Target engagement Pharmacophore

Topological Polar Surface Area and Rotatable Bond Differentiation from Sulfonamide Analogs Affects Oral Bioavailability Predictions

The target benzamide exhibits a topological polar surface area (TPSA) of 79.5 Ų, identical to the 3-fluoro-4-methoxy benzamide analog (79.5 Ų) but substantially lower than the sulfonamide analog N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1904377-13-4), which has TPSA = 105 Ų [1][2]. The target compound also has 5 rotatable bonds versus 6 for the sulfonamide analog, indicating a modestly more rigid scaffold [1]. TPSA values below 140 Ų are generally associated with acceptable oral absorption, but the 25.5 Ų gap between the benzamide and sulfonamide scaffolds may translate to measurable differences in Caco-2 permeability [3].

Polar surface area Oral bioavailability ADME

Class-Level Evidence: 4-Trifluoromethoxy Benzamides Exhibit Enhanced Metabolic Stability Over Non-Fluorinated Analogs in In Vitro Microsomal Assays

While no compound-specific microsomal stability data are available for CAS 1903591-63-8, published class-level studies demonstrate that the 4-(trifluoromethoxy)phenyl motif consistently reduces oxidative metabolism in human liver microsomes compared to non-fluorinated, methoxy, or methyl-substituted benzamide analogs [1]. In a structurally related benzamide kinase inhibitor series, replacement of a 4-methoxy group with 4-(trifluoromethoxy) reduced intrinsic clearance (CLint) by approximately 2- to 4-fold, attributed to the electron-withdrawing and steric shielding effects of the -OCF₃ group on cytochrome P450-mediated oxidation [1]. This class-level trend supports the inference that CAS 1903591-63-8 is likely to exhibit superior metabolic stability relative to the 3-fluoro-4-methoxy analog (CAS 2034271-58-2) or the unsubstituted parent [2].

Metabolic stability Trifluoromethoxy Microsomal clearance

Molecular Weight and Heavy Atom Count Positioning Between Screening-Friendly and Lead-Like Chemical Space

With MW = 378.4 and 26 heavy atoms, CAS 1903591-63-8 sits within the overlap region between fragment-like (MW < 300) and drug-like (MW < 500) chemical space, making it suitable as both a screening hit and an early lead scaffold [1]. By comparison, the sulfonamide analog (CAS 1904377-13-4) at MW 414.4 is closer to the upper boundary of lead-like space (MW < 450), while the unsubstituted parent (MW 294.4) lies in the fragment range where additional functionalization is typically required before biological testing [1][2]. The compound's 26 heavy atoms place it within the Congreve rule-of-three compliance range for lead-likeness (heavy atom count ≤ 26 recommended for leads) [3].

Molecular weight Lead-likeness Screening library

Optimal Research and Procurement Application Scenarios for N-{[2-(Thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

Based on its membership in the N-(thiophen-2-yl) benzamide class with demonstrated BRAF(V600E) inhibitory activity [1], and its optimized XLogP3 of 4.2 and TPSA of 79.5 Ų [2], this compound is suited for inclusion in kinase-targeted screening decks. Its 4-(trifluoromethoxy) motif provides a lipophilic and metabolically shielded pharmacophore element that differentiates it from the 3-fluoro-4-methoxy and unsubstituted analogs in the same screening collection [2]. Procurement at ≥95% purity from suppliers cataloguing it under F6515-0650 ensures consistency with Life Chemicals screening library standards [3].

Structure-Activity Relationship (SAR) Probe for Benzamide Kinase Inhibitor Optimization

The compound serves as a key SAR probe for evaluating the contribution of the 4-(trifluoromethoxy)phenyl group to potency, selectivity, and ADME parameters within the 2-(thiophen-2-yl)pyridin-4-yl benzamide series. Its 7 H-bond acceptor count and TPSA of 79.5 Ų provide a distinct physicochemical signature compared with the parent benzamide (3 HBA, TPSA 70.2 Ų) and sulfonamide analog (9 HBA, TPSA 105 Ų) [1][2], enabling systematic exploration of polarity-tolerance relationships at the target binding site.

Lead-Likeness-Compliant Starting Point for Fragment-to-Lead Programs

With MW 378.4 and 26 heavy atoms positioned at the upper boundary of Congreve lead-likeness criteria [1], this compound represents a maximally functionalized yet rule-compliant entry point for medicinal chemistry optimization. Its 5 rotatable bonds confer moderate conformational restriction relative to the sulfonamide analog (6 rotatable bonds) [2], potentially reducing entropic penalties upon target binding while retaining sufficient flexibility for induced-fit recognition.

Comparative Metabolic Stability Assessment in Hit-Triage Workflows

The 4-(trifluoromethoxy) group is associated at the class level with enhanced oxidative metabolic stability compared with methoxy or unsubstituted phenyl analogs [1]. This compound is appropriate for head-to-head microsomal stability comparisons against the 3-fluoro-4-methoxy analog (CAS 2034271-58-2) or the des-OCF₃ parent (CID 92121002) to experimentally validate the predicted clearance advantage in the context of the 2-(thiophen-2-yl)pyridin-4-yl scaffold [2].

Quote Request

Request a Quote for N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.